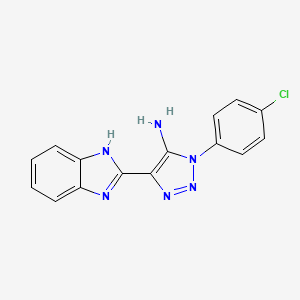
2-(9H-fluoren-9-ylthio)-1-(1-phenylethyl)-1H-benzimidazole
Overview
Description
2-(9H-fluoren-9-ylthio)-1-(1-phenylethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FBT and has been studied extensively for its unique properties and potential uses.
Mechanism of Action
The mechanism of action of FBT is not fully understood. However, it is believed that FBT works by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain molecules, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
FBT has been shown to have a variety of biochemical and physiological effects. In animal studies, FBT has been shown to have anti-inflammatory and antioxidant properties. Additionally, FBT has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
FBT has several advantages for use in lab experiments. It is a relatively stable compound and is easily synthesized using the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. However, FBT has several limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for research on FBT. One area of research is the development of FBT-based materials for use in organic electronics. Another area of research is the study of FBT's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of FBT and its potential applications in other scientific fields.
Scientific Research Applications
FBT has been extensively studied for its potential use in various scientific fields. One of the most promising applications of FBT is in the field of organic electronics. FBT has been shown to have excellent photophysical properties, making it an ideal material for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
properties
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-1-(1-phenylethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2S/c1-19(20-11-3-2-4-12-20)30-26-18-10-9-17-25(26)29-28(30)31-27-23-15-7-5-13-21(23)22-14-6-8-16-24(22)27/h2-19,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNRAHBDNSOFII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2SC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4331349.png)
![(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4331351.png)

![6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanoic acid](/img/structure/B4331365.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(5-bromopyridin-2-yl)propanamide](/img/structure/B4331372.png)
![ethyl 4-[2-chloro-4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331397.png)
![ethyl 4-[2-chloro-6-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]piperazine-1-carboxylate](/img/structure/B4331406.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331412.png)
![1-[2-(benzylthio)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4331417.png)
![methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
![1-{[4-(1-adamantyl)phenoxy]acetyl}-4-phenylpiperidine](/img/structure/B4331425.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4331435.png)
![1-{4-methyl-3-[(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4331439.png)